Rhosin hydrochloride

Description

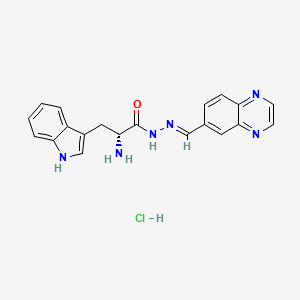

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGBDFQSLZYLF-GRYLRVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rhosin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2][3] Its mechanism of action centers on the direct binding to RhoA, thereby sterically hindering its interaction with guanine nucleotide exchange factors (GEFs).[3][4] This inhibition prevents the GDP-GTP exchange, locking RhoA in an inactive state and subsequently blocking its downstream signaling pathways. This targeted action makes this compound a valuable tool for investigating RhoA-mediated cellular processes and a potential therapeutic agent in diseases characterized by aberrant RhoA signaling, such as cancer and neurological disorders.

Core Mechanism of Action: Inhibition of the RhoA-GEF Interaction

This compound's primary mechanism of action is the disruption of the protein-protein interaction between RhoA and its activating GEFs.[1][2][3] Unlike inhibitors that target the nucleotide-binding pocket, Rhosin binds to a surface groove on RhoA that is critical for GEF recognition.[4] Specifically, it has been shown to interact with the region sandwiching the Trp58 residue of RhoA.[4][5] This binding event physically blocks the GEF from accessing RhoA, thereby preventing the GEF-catalyzed exchange of GDP for GTP.[3][4] Consequently, RhoA remains in its inactive, GDP-bound conformation.

This inhibitory action is highly specific to the RhoA subfamily (including RhoA, RhoB, and RhoC) and does not significantly affect other members of the Rho GTPase family, such as Cdc42 or Rac1.[1][3][4]

Quantitative Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with its target and its cellular effects.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | ~0.4 µM | In vitro (Rhosin and RhoA) | [1][3][6] |

| EC50 (RhoA Activity) | 10-30 µM | NIH 3T3 cells | [3] |

| EC50 (p-MLC1 Activity) | 30-50 µM | MCF7 cell-derived mammospheres | [1][3] |

Signaling Pathways

This compound's inhibition of RhoA activation has significant downstream consequences on various cellular signaling pathways. The primary pathway affected is the RhoA-ROCK-Myosin signaling cascade, which plays a crucial role in actin cytoskeleton dynamics.

Caption: this compound's mechanism of action, inhibiting the GEF-mediated activation of RhoA.

By inhibiting RhoA activation, this compound prevents the activation of downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK).[4] This, in turn, reduces the phosphorylation of myosin light chain (MLC), leading to decreased formation of actin stress fibers and focal adhesions.[4] This disruption of the actin cytoskeleton is the basis for Rhosin's ability to inhibit cancer cell migration and invasion.[2][7][8] Additionally, Rhosin has been shown to suppress the nuclear localization of Yes-associated protein (YAP), a key transcriptional regulator involved in cell proliferation and survival.[8]

Experimental Protocols

In Vitro RhoA-GEF Interaction Assay (Complex Formation Assay)

This assay directly assesses the ability of this compound to inhibit the binding of RhoA to a GEF, such as LARG.

Methodology:

-

Protein Purification: Purify recombinant GST-tagged RhoA and His-tagged LARG DH-PH domain from E. coli.

-

Bead Preparation: Incubate glutathione-agarose beads with purified GST-RhoA to immobilize the protein on the beads. Wash the beads to remove unbound RhoA.

-

Binding Reaction: In separate tubes, pre-incubate the purified His-LARG DH-PH with varying concentrations of this compound or vehicle control (DMSO) in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1% Triton X-100) for 30 minutes at 4°C.

-

Complex Formation: Add the pre-incubated LARG/Rhosin mixture to the GST-RhoA-bound beads. Incubate for 1 hour at 4°C with gentle rotation to allow for complex formation.

-

Washing: Pellet the beads by centrifugation and wash them three times with ice-cold binding buffer to remove unbound proteins.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-His antibody to detect the amount of LARG that co-precipitated with RhoA. A decrease in the amount of bound LARG in the presence of Rhosin indicates inhibition of the interaction.

Caption: Workflow for the in vitro RhoA-GEF complex formation assay.

GST-Rhotekin Pull-Down Assay for RhoA Activity

This assay measures the level of active, GTP-bound RhoA in cell lysates.

Methodology:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Affinity Precipitation: Incubate the cleared cell lysates with GST-Rhotekin-RBD (Rho-binding domain) fusion protein immobilized on glutathione-agarose beads. The Rhotekin-RBD specifically binds to GTP-bound RhoA.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an anti-RhoA antibody. A decrease in the amount of pulled-down RhoA in Rhosin-treated samples indicates reduced RhoA activity.

Cell Migration and Invasion Assays

These assays assess the functional effect of this compound on cancer cell motility.

Methodology:

-

Chamber Preparation: For migration assays, use Boyden chambers with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a layer of Matrigel to mimic the extracellular matrix.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in serum-free medium in the upper chamber. The medium should contain various concentrations of this compound or a vehicle control.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope. A decrease in the number of stained cells in Rhosin-treated wells indicates inhibition of migration or invasion.

Neurite Outgrowth Assay

This assay evaluates the effect of this compound on neuronal differentiation.

Methodology:

-

Cell Culture: Plate neuronal cells (e.g., PC12 cells) on a suitable substrate (e.g., collagen-coated plates).

-

Treatment: Treat the cells with a differentiation agent (e.g., Nerve Growth Factor, NGF) in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: Culture the cells for a period sufficient for neurite extension (e.g., 48-72 hours).

-

Imaging and Analysis: Fix the cells and acquire images using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter). An increase in neurite length or the percentage of neurite-bearing cells in the presence of Rhosin indicates a promotion of neurite outgrowth.

Conclusion

This compound is a well-characterized, specific inhibitor of the RhoA subfamily of GTPases. Its defined mechanism of action, which involves the direct inhibition of the RhoA-GEF interaction, makes it an invaluable research tool for dissecting the complex roles of RhoA in cellular physiology and pathology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in leveraging this compound for their research and therapeutic development efforts. The demonstrated efficacy of Rhosin in preclinical models of cancer and neurological stress warrants further investigation into its therapeutic potential.

References

- 1. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 6. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

Rhosin Hydrochloride: A Technical Guide to a Specific RhoA Subfamily Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhosin hydrochloride has emerged as a potent and specific small molecule inhibitor of the RhoA subfamily of Rho GTPases. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound's ability to selectively disrupt the interaction between RhoA and its guanine nucleotide exchange factors (GEFs) makes it a valuable tool for studying RhoA-mediated cellular processes and a potential therapeutic agent in diseases such as cancer and neurological disorders.

Mechanism of Action

This compound functions by directly binding to RhoA, a member of the Rho family of small GTPases.[1][2] Specifically, it targets the surface area of RhoA that includes the Trp58 residue, a region critical for the interaction with GEFs.[3][4] By occupying this site, Rhosin prevents GEFs, such as LARG, from catalyzing the exchange of GDP for GTP on RhoA.[3][4] This inhibition is specific to the RhoA subfamily (RhoA and RhoC) and does not significantly affect other Rho GTPases like Cdc42 or Rac1.[3][5] The disruption of GEF-mediated activation keeps RhoA in its inactive, GDP-bound state, thereby preventing the activation of downstream effector proteins.

Signaling Pathway

The inhibitory action of this compound on the RhoA signaling pathway is depicted below. By preventing the activation of RhoA, Rhosin blocks downstream events such as ROCK activation, myosin light chain (MLC) phosphorylation, and subsequent actin stress fiber formation and focal adhesion assembly.[3] Furthermore, it has been shown to suppress the nuclear localization of the transcriptional co-activator YAP.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~0.4 µM | Cell-free assay (RhoA) | [1][2][5] |

| EC50 (RhoA Activity) | ~30-50 µM | MCF7 cell-derived mammospheres | [1][2] |

| Effective Concentration (RhoA Inhibition) | 10-30 µM | NIH3T3, MCF7, HME cells | [5][7] |

| Effective Concentration (Neurite Outgrowth) | 30 µM | PC12 cells | [7] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage | Administration | Effect | Reference |

| B16BL6 & 4T1 Lung Metastasis Model | 10 mg/kg or 30 mg/kg | Intraperitoneal, daily for 14 days | Reduced number of lung metastatic nodules | [6][8] |

| Chronic Social Defeat Stress Model (Mice) | 40 mg/kg | Intraperitoneal, once daily for 7 days | Prevented social avoidance and reduced sucrose preference | [1][8] |

| Mouse Model of Depression | 40 mg/kg | Post-social defeat stress administration | Prevents stress-induced hyperexcitability and increases spine density in D1-MSNs | [7][9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Guanine Nucleotide Exchange (GEF) Assay

This assay measures the ability of a GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog on a Rho GTPase. The inhibition of this process by Rhosin is monitored by changes in fluorescence.

Protocol:

-

Incubate 50 nM of purified RhoA protein with 25 nM of BODIPY-FL-GDP in an exchange buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM MgCl₂) at 25°C until the fluorescence signal is stable.[3]

-

Initiate the exchange reaction by adding the GEF (e.g., 10 nM LARG) and a non-fluorescent GTP analog (e.g., 0.5 mM GTP) in the presence of varying concentrations of this compound or a vehicle control.[3]

-

Monitor the decrease in fluorescence intensity over time, which corresponds to the displacement of BODIPY-FL-GDP by GTP.

-

Plot the rate of fluorescence decrease against the concentration of Rhosin to determine the IC50 value.[3]

RhoA Activity (GST-Rhotekin Pull-Down) Assay

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates. The GTP-bound form of RhoA specifically binds to the Rho-binding domain (RBD) of its effector protein, Rhotekin.

Protocol:

-

Grow cells (e.g., NIH3T3 or MCF7) to log phase and then serum-starve them in the presence of varying concentrations of this compound for 24 hours.[5]

-

Stimulate the cells with serum (e.g., 10% calf serum) for 15 minutes to activate RhoA.[5]

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.[4]

-

Clarify the lysates by centrifugation and normalize the protein concentrations.

-

Incubate the lysates with GST-Rhotekin-RBD coupled to glutathione-sepharose beads to pull down the active RhoA-GTP.[4]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an anti-RhoA antibody.[5]

Cell Migration and Invasion Assays

These assays are used to assess the effect of this compound on the migratory and invasive potential of cancer cells.

Protocol (Transwell Assay):

-

Coat the upper chamber of a Transwell insert with (for invasion assay) or without (for migration assay) a layer of Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add a chemoattractant (e.g., serum) to the lower chamber.

-

Add varying concentrations of this compound to both the upper and lower chambers.

-

Incubate for an appropriate time (e.g., 16-48 hours) to allow for cell migration or invasion.[10]

-

Remove the non-migrated/invaded cells from the upper surface of the insert.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert.

-

Count the stained cells under a microscope or quantify by eluting the stain and measuring its absorbance.[10]

Conclusion

This compound is a well-characterized and specific inhibitor of the RhoA subfamily of GTPases. Its defined mechanism of action, coupled with demonstrated efficacy in both in vitro and in vivo models, establishes it as a critical tool for dissecting RhoA-dependent signaling pathways. Furthermore, its ability to suppress cancer cell proliferation, migration, and invasion, as well as its potential in promoting stress resiliency, highlights its promise for further investigation in drug development programs. This guide provides a comprehensive foundation for researchers and scientists to effectively utilize and build upon the current knowledge of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

Rhosin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Rhosin hydrochloride has emerged as a significant small molecule inhibitor, offering high specificity for the RhoA subfamily of Rho GTPases. Its discovery through rational drug design has provided a valuable tool for investigating RhoA-mediated signaling pathways and presents a promising scaffold for the development of therapeutics targeting pathologies associated with aberrant RhoA activity, such as cancer and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate its application in a research and development setting.

Introduction

The Rho family of small GTPases are critical molecular switches that regulate a diverse array of cellular processes, including cytoskeletal dynamics, cell polarity, cell migration, and gene expression. The RhoA subfamily, in particular, is a key regulator of actin-myosin contractility. Its dysregulation has been implicated in numerous diseases, most notably cancer, where it plays a crucial role in tumor cell proliferation, invasion, and metastasis. The development of specific inhibitors for Rho GTPases has been a long-standing challenge due to the highly conserved nature of their GTP-binding pockets. This compound was rationally designed to overcome this challenge by targeting the protein-protein interaction between RhoA and its guanine nucleotide exchange factors (GEFs), which are responsible for its activation. This document serves as a technical resource for researchers and drug developers interested in utilizing this compound as a research tool or as a starting point for further therapeutic development.

Discovery and Synthesis

This compound, also known as G04, was identified through a virtual screening approach aimed at discovering small molecules that could disrupt the interaction between RhoA and its GEFs.[1] The design strategy focused on identifying a compound with two aromatic fragments connected by a flexible linker, predicted to bind to two adjacent shallow grooves on the surface of RhoA that are critical for GEF binding.[1]

Synthesis

The synthesis of this compound involves the formal condensation of the carboxy group of D-tryptophan with the amino group of (quinoxalin-6-yl)methylidenehydrazide.[2] While a detailed, multi-step synthetic protocol is proprietary and subject to variation, the fundamental chemical transformation is a peptide coupling reaction.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases.[3] It functions by binding directly to RhoA and sterically hindering its interaction with GEFs.[1][4] This prevents the exchange of GDP for GTP, thereby locking RhoA in an inactive state. A key feature of Rhosin is its specificity; it does not significantly interact with other Rho family members such as Cdc42 or Rac1, nor does it bind to the GEFs themselves.[3][5]

Signaling Pathway of RhoA Inhibition by Rhosin:

Caption: this compound inhibits the activation of RhoA by preventing GEF interaction.

Quantitative Data

This compound has been characterized by several key quantitative metrics that underscore its potency and specificity.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~0.4 µM | RhoA | [3][5][6][7] |

| Binding Affinity (Kd) | 354 nM | RhoA | [8] |

| EC50 | ~30-50 µM | Reduction of RhoA and p-MLC1 activities in MCF7 cell-derived mammospheres | [3][5][9] |

| Effective Concentration | 10-30 µM | Inhibition of RhoA activity | [10][11] |

| Inhibition of RhoA-GEF Interaction | Yes | LARG, DBL, LBC, p115 RhoGEF, PDZ RhoGEF | [8] |

| Selectivity | No significant interaction | Cdc42, Rac1 | [3][5][6] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

RhoA Activity Assay (Rhotekin Pull-Down)

This assay is used to quantify the amount of active, GTP-bound RhoA in cell lysates.

Experimental Workflow:

Caption: Workflow for a Rhotekin pull-down assay to measure RhoA activity.

Methodology:

-

Cells are cultured and treated with varying concentrations of this compound or a vehicle control.

-

Following treatment, cells are stimulated (e.g., with serum) to activate RhoA.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Cell lysates are incubated with glutathione-agarose beads coupled to a GST-fusion of the Rho-binding domain (RBD) of Rhotekin, a RhoA effector that specifically binds to the GTP-bound form.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane.

-

The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody.

-

Total RhoA in the cell lysates is also measured as a loading control.

In Vitro RhoA-GEF Interaction Assay

This assay directly measures the ability of this compound to inhibit the binding of RhoA to a GEF.

Methodology:

-

Recombinant, purified GST-fused RhoA is incubated with EDTA to remove bound nucleotides.

-

His-tagged LARG (a RhoA-specific GEF) is incubated with the nucleotide-free GST-RhoA in a binding buffer.

-

Glutathione-agarose beads are added to pull down the GST-RhoA and any interacting proteins.

-

The assay is performed in the presence of varying concentrations of this compound or a vehicle control.

-

After incubation, the beads are washed, and the bound proteins are eluted and analyzed by Western blotting for the presence of the His-tagged LARG.

Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic and cytostatic effects of this compound.

Methodology (MTT Assay Example):

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 24, 48, or 72 hours), the media is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Biological Effects and Applications

This compound has demonstrated a range of biological effects in various preclinical models, highlighting its potential as a research tool and therapeutic lead.

-

Oncology: Rhosin has been shown to inhibit the proliferation and invasion of breast cancer cells.[1][10] It can also reduce the formation of mammospheres, which are enriched in cancer stem-like cells.[3][10]

-

Neuroscience: Rhosin promotes neurite outgrowth in PC12 cells, particularly in synergy with nerve growth factor (NGF).[1][10] It has also been shown to promote stress resiliency and enhance synaptic plasticity in the nucleus accumbens, suggesting potential applications in mood disorders.[3][10]

-

Cell Biology: As a specific inhibitor of RhoA, Rhosin is an invaluable tool for dissecting the specific roles of RhoA in various cellular processes, such as cell migration, adhesion, and cytokinesis, without the confounding effects of inhibiting other Rho GTPases.[1]

Conclusion

This compound is a well-characterized, specific inhibitor of the RhoA subfamily of GTPases. Its discovery through rational design represents a significant advancement in the ability to probe RhoA-dependent signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of Rhosin and its analogs is warranted, particularly in the fields of oncology and neuroscience.

References

- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]

- 8. This compound | Rho GTPases | Tocris Bioscience [tocris.com]

- 9. glpbio.com [glpbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Rhosin Hydrochloride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation of Rhosin hydrochloride, a potent and specific inhibitor of the RhoA subfamily of Rho GTPases. This document details the mechanism of action, key quantitative data, experimental protocols for target validation, and the signaling pathways modulated by this small molecule inhibitor.

Introduction to this compound

This compound is a small molecule inhibitor identified through virtual screening, designed to target the guanine nucleotide exchange factor (GEF) binding site of RhoA.[1][2] It exhibits specificity for the RhoA subfamily (RhoA, RhoB, and RhoC), effectively blocking the interaction between RhoA and its activating GEFs.[1][3] This inhibition prevents the exchange of GDP for GTP, thereby locking RhoA in an inactive state. Notably, this compound does not show significant interaction with other members of the Rho GTPase family, such as Cdc42 or Rac1, highlighting its specificity.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity and effective concentrations in various assays.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~ 0.4 µM | Cell-free assay (RhoA) | [4][5] |

| EC50 | ~ 30-50 µM | MCF7 cell-derived mammospheres (reduces RhoA and p-MLC1 activities) | [1][4] |

| Effective Concentration | 10 - 30 µM | Inhibition of RhoA activity in various cell lines | [3][6] |

| IC50 | 6.33 µM | RhoA inhibition | [2] |

Target Identification and Validation: Experimental Protocols

The validation of RhoA as the direct target of this compound has been accomplished through a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Guanine Nucleotide Exchange (GEF) Assay

This assay directly measures the ability of this compound to inhibit the GEF-catalyzed nucleotide exchange on RhoA.

Protocol:

-

Protein Purification: Purify recombinant RhoA, Cdc42, Rac1, and the relevant GEFs (e.g., LARG, intersectin, TrioN).

-

Loading with Fluorescent GDP: Incubate purified RhoA (50 nM), Cdc42 (2 µM), or Rac1 (2 µM) with a fluorescent GDP analog, BODIPY FL-GDP (25 nM), in an exchange buffer (20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM MgCl2) at 25°C until a stable fluorescence signal is achieved.

-

Initiating Self-Exchange: Add a surplus of non-fluorescent GDP (10 µM) and monitor the decrease in fluorescence to measure the rate of self-exchange.

-

Catalyzed Exchange: To measure GEF-catalyzed exchange, add the corresponding GEF (e.g., 10 nM LARG for RhoA) to the BODIPY FL-GDP-loaded GTPase in the presence of GTP (0.5 mM).

-

Inhibition Assay: Pre-incubate the reaction mixture with varying concentrations of this compound (1-120 µM) before the addition of the GEF.

-

Data Acquisition: Monitor the change in fluorescence intensity over time. A decrease in the rate of fluorescence decay in the presence of this compound indicates inhibition of GEF activity.[1]

GST-Rhotekin Pull-Down Assay for Activated RhoA

This pull-down assay is used to specifically isolate and quantify the active, GTP-bound form of RhoA from cell lysates.

Protocol:

-

Cell Treatment: Culture cells (e.g., NIH3T3) and treat with desired concentrations of this compound for a specified duration (e.g., 24 hours in serum-free media).

-

Cell Stimulation: Stimulate the cells with an agonist that activates RhoA (e.g., 10% calf serum for 15 minutes).

-

Cell Lysis: Lyse the cells in an ice-cold lysis buffer containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1% Triton X-100, 10 mM MgCl2, 2 mM NaF, and protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates to remove cellular debris and normalize the protein concentration of the supernatants.

-

Pull-Down: Incubate the clarified lysates with GST-Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to GTP-bound RhoA. For specificity controls, parallel pull-downs can be performed with GST-PAK1 for Rac1/Cdc42.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-RhoA antibody. A decrease in the amount of pulled-down RhoA in Rhosin-treated cells indicates inhibition of RhoA activation.[1][5]

Signaling Pathways and Mechanism of Action

This compound exerts its cellular effects by inhibiting the RhoA signaling pathway. The following diagrams illustrate the mechanism of action and the downstream consequences of this inhibition.

Caption: Mechanism of this compound action.

This compound specifically binds to RhoA, preventing its interaction with GEFs and subsequent activation.[1][4] This leads to the inhibition of downstream signaling cascades. One of the key pathways affected is the RhoA/YAP pathway.

Caption: Rhosin's effect on the Rho/YAP signaling pathway.

Studies have shown that this compound treatment leads to the suppression of YAP (Yes-associated protein) nuclear localization.[7][8] Importantly, Rhosin does not appear to affect other major signaling pathways such as the ERK1/2, Akt, or NF-κB pathways, further demonstrating its target specificity.[7][8]

Experimental Workflow for Target Validation

A logical workflow is crucial for the robust validation of a drug target. The following diagram outlines a typical experimental workflow for validating the target of a small molecule inhibitor like this compound.

References

- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]

- 8. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Rhosin Hydrochloride: A Technical Guide to a Specific RhoA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhosin hydrochloride, a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize its interaction with the RhoA signaling pathway.

Introduction to RhoA and the Therapeutic Potential of its Inhibition

RhoA (Ras homolog family member A) is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to RhoA activation. Activated RhoA plays a crucial role in a multitude of cellular processes, including cytoskeleton dynamics, cell migration, cell proliferation, and apoptosis. Dysregulation of RhoA signaling is implicated in various pathologies, most notably cancer metastasis and progression. This makes RhoA and its activating GEFs attractive targets for therapeutic intervention.

This compound has emerged as a valuable research tool and a potential therapeutic lead due to its specific inhibition of the RhoA-GEF interaction.[1] It was identified through a structure-based rational design strategy aimed at disrupting this protein-protein interaction.[2]

Chemical and Physical Properties

This compound, also known as G04, is a well-characterized small molecule with the following properties:

| Property | Value | Reference |

| Synonyms | G04 | [3] |

| CAS Number | 1281870-42-5 | [4][5] |

| Molecular Formula | C₂₀H₁₈N₆O · HCl | [3] |

| Molecular Weight | 394.86 g/mol | [4][5] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | DMSO: ~93 mg/mL (235.52 mM) | [4] |

| Water: 7.9 mg/mL (20 mM) with gentle warming | [5] |

Mechanism of Action: Specific Inhibition of RhoA-GEF Interaction

This compound functions by directly binding to RhoA and sterically hindering its interaction with GEFs.[6] This prevents the GEF-catalyzed exchange of GDP for GTP, thereby keeping RhoA in its inactive state.[2] A key feature of Rhosin is its specificity for the RhoA subfamily (including RhoA and RhoC). It does not significantly interact with other members of the Rho GTPase family, such as Cdc42 or Rac1, or their respective GEFs.[1][4][5] This specificity makes it a precise tool for dissecting RhoA-specific signaling pathways. Rhosin has been shown to inhibit the interaction of RhoA with several GEFs, including LARG, DBL, LBC, p115 RhoGEF, and PDZ RhoGEF.[5][7]

Quantitative Data

The efficacy and binding affinity of this compound have been quantified in various assays.

| Parameter | Value | Assay Type | Cell Line / System | Reference |

| K_d | ~0.4 µM | Cell-free binding assay | Purified RhoA protein | [1][4][8] |

| K_d | 354 nM | Cell-free binding assay | Purified RhoA protein | [5] |

| EC₅₀ | 10-30 µM | RhoA-GTP formation | NIH 3T3 cells | [8] |

| EC₅₀ | 30-50 µM | Reduction of RhoA and p-MLC1 activities | MCF7 cell-derived mammospheres | [1][7][9] |

| IC₅₀ | 6.33 µM | Cell viability | HeLa cells | [10] |

| In Vivo Dosage | 10 or 40 mg/kg | Daily intraperitoneal injection | Mouse models of breast cancer metastasis | [11] |

| In Vivo Dosage | 40 mg/kg | Intraperitoneal injection | Mouse model of depression | [9][12] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Complex-Formation Assay

This assay is used to determine if this compound can inhibit the direct binding of RhoA to its GEFs.

Methodology:

-

Immobilize GEF: Incubate purified, tagged GEF protein (e.g., (His)₆-tagged LARG DH-PH) with appropriate affinity beads (e.g., glutathione-agarose beads) in a binding buffer (20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% BSA, 1% Triton X-100, 1 mM MgCl₂) at 4°C.[2]

-

Prepare RhoA: In a separate tube, pre-incubate purified GST-fused RhoA with varying concentrations of this compound or DMSO (vehicle control).

-

Binding Reaction: Add the RhoA-inhibitor mixture to the GEF-bound beads and incubate to allow for complex formation.

-

Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.

-

Elution and Detection: Elute the protein complexes from the beads and analyze by SDS-PAGE followed by Western blotting using an anti-RhoA antibody to detect the amount of RhoA that co-precipitated with the GEF.[13]

RhoA Activity Assay (GST-Rhotekin Pull-Down)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

Methodology:

-

Cell Treatment: Culture cells (e.g., NIH3T3 or MCF7) and starve them in serum-free medium in the presence of various concentrations of this compound for a specified time (e.g., 24 hours).[4]

-

Stimulation: Stimulate the cells with a RhoA activator, such as serum or lysophosphatidic acid (LPA), for a short period (e.g., 15 minutes).[4]

-

Lysis: Immediately terminate the reaction by adding ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors).[4][13]

-

Clarification: Scrape the cells and clarify the lysates by centrifugation to pellet cellular debris.

-

Pull-Down: Incubate the clarified lysates with GST-Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to GTP-bound RhoA.[13]

-

Washing: Pellet the beads and wash them multiple times to remove unbound proteins.

-

Analysis: Elute the bound proteins and analyze the amount of active RhoA by Western blotting using an anti-RhoA antibody.[4] Total RhoA levels in the initial lysates should also be measured as a loading control.

Cell Migration and Invasion Assays

These assays assess the functional consequence of RhoA inhibition on cancer cell motility.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., B16BL6 or 4T1) in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays) in serum-free media containing this compound.[14]

-

Chemoattractant: Add a chemoattractant, such as serum or SDF-1, to the lower chamber.[14]

-

Incubation: Incubate the plates for a suitable duration (e.g., 16-48 hours) to allow for cell migration or invasion.[11]

-

Fixation and Staining: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope to quantify migration/invasion.[11]

In Vivo Lung Metastasis Model

This model evaluates the effect of this compound on cancer metastasis in a living organism.

Methodology:

-

Cell Injection: Inject highly metastatic cancer cells (e.g., B16BL6 or 4T1) into the tail vein of immunocompetent mice (e.g., C57BL/6J or Balb/c).[11][14]

-

Treatment: Administer this compound (e.g., 10 or 40 mg/kg) or a vehicle control to the mice daily via intraperitoneal injection.[11]

-

Monitoring: Monitor the mice for a predetermined period.

-

Analysis: At the end of the study, euthanize the mice and harvest the lungs. The number and size of metastatic nodules on the lung surface can be counted. For more detailed analysis, the lungs can be fixed, sectioned, and stained with hematoxylin and eosin.[11][14]

Biological Effects and Therapeutic Applications

This compound has demonstrated a range of biological effects, highlighting its potential in various research and therapeutic areas.

-

Oncology: Rhosin inhibits the proliferation, migration, and invasion of breast cancer and melanoma cells in vitro.[2][14] It also reduces the formation and size of mammospheres, which are enriched in cancer stem cells.[1][12] In vivo studies have shown that treatment with Rhosin can significantly abrogate lung metastasis of melanoma and breast cancer cells.[4][14] The anti-metastatic effect is partly attributed to the suppression of the RhoA/C-YAP pathway and the downregulation of RHAMM and CXCR4 expression.[14]

-

Neuroscience: Rhosin promotes neurite outgrowth in PC12 cells, particularly in synergy with nerve growth factor (NGF).[4][5][8] It has also been shown to promote stress resiliency in animal models of depression.[9][12] It achieves this by enhancing the plasticity of D1-medium spiny neurons and reducing their hyperexcitability.[1][12]

-

Platelet Biology: Rhosin and its analogs have been shown to inhibit platelet aggregation, suggesting a new class of antiplatelet agents.[13][15]

Conclusion

This compound is a potent, cell-permeable, and highly specific inhibitor of the RhoA subfamily of GTPases. Its well-defined mechanism of action, which involves the direct disruption of the RhoA-GEF interaction, makes it an invaluable tool for researchers studying RhoA-mediated signaling pathways. The demonstrated efficacy of Rhosin in suppressing cancer cell metastasis in preclinical models underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacological properties and in vivo efficacy is warranted to fully explore its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Rho GTPases | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. This compound | RhoA inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Rhosin Hydrochloride: Structure, Properties, and Mechanism of Action

Executive Summary: Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2] It functions by directly binding to RhoA and preventing its interaction with guanine nucleotide exchange factors (GEFs), thereby blocking its activation.[3][4] Exhibiting high selectivity for RhoA over other Rho family members like Cdc42 and Rac1, Rhosin has emerged as a critical tool in cancer research, neuroscience, and cell biology.[3][5] This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activities, and key experimental protocols for its use.

Chemical Structure and Physicochemical Properties

This compound, also known as G04, is a D-tryptophan derivative.[6][7] Its structure features two aromatic rings connected by a linker, which is key to its binding mechanism.[4] The compound is typically supplied as a solid and requires specific solvents for reconstitution.[6][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Formal Name | 2-(6-quinoxalinylmethylene)hydrazide, D-Tryptophan, monohydrochloride | [6] |

| CAS Number | 1281870-42-5 | [3][5][9] |

| Molecular Formula | C₂₀H₁₈N₆O · HCl | [3][6] |

| Formula Weight | 394.9 g/mol | [3][5][6] |

| Purity | ≥98% | [3] |

| Appearance | A solid | [6][8] |

| Storage | -20°C | [3][8] |

| Stability | ≥4 years (at -20°C) | [8] |

| InChI Key | SFRGBDFQSLZYLF-GRYLRVQNSA-N | [3][6][9] |

| SMILES | N--INVALID-LINK--CC2=CNC1=CC=CC=C12.Cl |[3] |

Table 2: Solubility Data for this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |

|---|---|---|---|

| Water | 7.9 (with gentle warming) | 20 | [3] |

| DMSO | 39.49 | 100 | [3] |

| DMF | 10 | ~25.3 | [6] |

| Ethanol | 5 | ~12.7 | [6] |

| PBS (pH 7.2) | Insoluble | Insoluble |[6] |

Mechanism of Action

This compound exerts its inhibitory effect by disrupting the activation cycle of RhoA. Rho GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs.

Rhosin was designed to bind directly to a surface groove on RhoA that includes the Trp58 residue, which is critical for GEF recognition.[4][10] By occupying this site, Rhosin physically blocks the binding of various GEFs, including LARG, DBL, and p115 RhoGEF.[2][3] This action prevents the exchange of GDP for GTP, thus locking RhoA in its inactive state. A key advantage of Rhosin is its specificity; it does not inhibit the activation of closely related GTPases Rac1 or Cdc42.[1][3][5][11]

Caption: this compound inhibits the RhoA activation cycle.

Biological Activity and Applications

Rhosin's specific inhibition of RhoA has made it a valuable tool across several research fields.

Table 3: Biological Activity of this compound

| Parameter | Value | Target/System | Reference(s) |

|---|---|---|---|

| Binding Affinity (Kd) | ~0.4 µM (354 nM) | RhoA | [1][2][3] |

| EC₅₀ | ~30-50 µM | Reduction of RhoA activity and mammosphere formation in MCF7 cells |[1][2][11][12] |

Anti-Cancer Activity

RhoA and RhoC are frequently overexpressed in metastatic cancers and contribute to cell migration, invasion, and proliferation.[10] Rhosin has been shown to:

-

Inhibit Metastasis: Treatment with rhosin abrogates the lung metastasis of B16BL6 melanoma and 4T1 breast cancer cells in vivo.[5][10]

-

Suppress Mammary Sphere Formation: It dose-dependently reduces the size and number of mammospheres derived from MCF7 breast cancer cells.[1][4][13]

-

Block Invasion: It suppresses the migration and invasion of breast cancer cells.[3][13]

-

Inhibit Key Signaling Pathways: Rhosin suppresses the pro-tumorigenic YAP (Yes-associated protein) pathway, which is a major downstream effector of RhoA, without affecting other pathways like ERK1/2 or Akt.[10]

Caption: Key downstream signaling pathways of RhoA inhibited by Rhosin.

Neuroscience Applications

In the central nervous system, RhoA signaling is critical for neuronal morphology and plasticity. Rhosin has been used to:

-

Promote Stress Resiliency: In animal models, Rhosin prevents social avoidance and other depressive-like behaviors caused by social defeat stress.[1][13]

-

Enhance Neuronal Plasticity: It enhances spine density and plasticity in D1-medium spiny neurons (D1-MSNs) in the nucleus accumbens and reduces stress-induced hyperexcitability.[1][11][13]

-

Induce Neurite Outgrowth: In PC12 cells, Rhosin acts synergistically with Nerve Growth Factor (NGF) to induce neurite outgrowth.[3][4][5]

Antiplatelet Activity

RhoA is a key mediator in platelet activation and aggregation, a critical process in thrombosis. Studies have shown that Rhosin and its analogs can function as antiplatelet agents by inhibiting the Gα13/RhoA/ROCK pathway, which leads to reduced myosin light chain (MLC) phosphorylation and platelet shape change.[14] Notably, the S-enantiomer of Rhosin (S-G04) is significantly more potent than the R-enantiomer in inhibiting platelet aggregation.[14][15]

Experimental Protocols

Protocol: In Vitro RhoA Activity Assay (Effector Pull-Down)

This method measures the amount of active, GTP-bound RhoA in cell lysates.

Methodology:

-

Cell Lysis: Lyse treated and control cells on ice using a lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, 2 mM NaF) supplemented with a protease inhibitor cocktail.[5]

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Protein Normalization: Determine the protein concentration of the supernatants and normalize all samples to the same concentration.

-

Pull-Down: Incubate the normalized lysates with a Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin-RBD) coupled to agarose beads. This will specifically pull down GTP-bound (active) RhoA.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate via Western blotting using an anti-RhoA antibody.[5]

Caption: Workflow for a GTP-RhoA pull-down assay.

Protocol: In Vivo Murine Metastasis Model

This protocol describes a common method to assess the anti-metastatic potential of this compound in vivo.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of highly metastatic cancer cells (e.g., B16BL6 melanoma or 4T1 breast cancer) in sterile PBS.

-

Cell Injection: Inject the cells (e.g., 2.5 x 10⁵ cells) into the lateral tail vein of syngeneic mice (e.g., C57BL/6J for B16BL6, Balb/c for 4T1).[16]

-

Treatment: Administer this compound (e.g., 10 or 30 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection, starting on day 1 and continuing for a set period (e.g., 14 days).[16]

-

Endpoint Analysis: At the end of the study (e.g., day 14 or 21), euthanize the mice and harvest the lungs.

-

Quantification: Count the number of visible metastatic nodules on the lung surface. For fluorescently or luminescently tagged cells, imaging can be used for quantification.[16]

Table 4: Summary of In Vivo Efficacy Studies

| Model | Species | Dose & Route | Key Finding | Reference(s) |

|---|---|---|---|---|

| Social Defeat Stress | Mouse | 40 mg/kg, i.p. | Prevents social avoidance and sucrose preference deficits. | [1][13] |

| B16BL6/4T1 Metastasis | Mouse | 10 or 30 mg/kg/day, i.p. | Dose-dependently reduces the number of lung metastatic nodules. | [16] |

| NAc Excitability | Mouse | 30 µM, intra-NAc infusion | Attenuates stress-induced social avoidance and blocks hyperexcitability in D1-MSNs. |[1][11] |

Protocol: In Vivo Formulation and Administration

Proper formulation is crucial for in vivo studies due to this compound's solubility profile.

Methodology:

-

Solvent Preparation: A common vehicle for intraperitoneal injection is a mix of DMSO, PEG300, Tween-80, and saline.[16]

-

Formulation: A recommended formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .[16]

-

Dissolution: Add the solvents sequentially. First, dissolve the this compound powder in DMSO. Once fully dissolved, add the PEG300, followed by the Tween-80, and finally the saline. Ensure the solution is clear after each addition. Sonication can be used to aid dissolution.[16]

-

Administration: The final solution can be administered via intraperitoneal (i.p.) injection. For nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[16]

Conclusion

This compound is a well-characterized and highly specific inhibitor of the RhoA subfamily of GTPases. Its ability to selectively block RhoA activation has established it as an indispensable research tool for dissecting the roles of RhoA in cancer progression, neuronal function, and other cellular processes. The detailed chemical data and experimental protocols provided here serve as a technical guide for researchers aiming to leverage this potent inhibitor in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Rho GTPases | Tocris Bioscience [tocris.com]

- 4. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Rhosin | C20H18N6O | CID 9552914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]

- 10. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | Rho GTPases Inhibitors | Apoptosis | TargetMol [targetmol.com]

In-Depth Technical Guide: Rhosin Hydrochloride's Binding Affinity for RhoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Rhosin hydrochloride for the small GTPase RhoA. It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and utilize this potent and specific inhibitor. This document delves into the quantitative binding parameters, detailed experimental protocols for its characterization, and the essential signaling pathways involved.

Core Data Presentation: Binding Affinity of this compound for RhoA

This compound has been identified as a specific inhibitor of the RhoA subfamily of Rho GTPases. It directly binds to RhoA, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs). This inhibitory action blocks the GDP/GTP exchange, which is essential for RhoA activation. The binding affinity of this compound for RhoA has been quantified through various biophysical assays, with the dissociation constant (Kd) being a key parameter.

| Parameter | Value | Method | Notes |

| Dissociation Constant (Kd) | ~0.4 µM[1][2][3][4][5][6] | Microscale Thermophoresis (MST) | This value indicates a strong binding affinity of Rhosin for RhoA. |

| Dissociation Constant (Kd) | 354 nM[7][8][9] | Not specified in all sources, but consistent with MST data. | Reinforces the sub-micromolar binding affinity. |

| Specificity | No detectable interaction with Cdc42 or Rac1.[1][2][4][5][6][9] | Microscale Thermophoresis (MST) | Demonstrates high selectivity for the RhoA subfamily over other Rho GTPases. |

| EC50 | ~30-50 µM[1][2][6][7][8] | Cell-based assays (MCF7 mammospheres) | Effective concentration for observing a biological response in a cellular context. |

| IC50 | 6.33 µM[7][8] | Not specified | The concentration required for 50% inhibition of RhoA activity. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound on RhoA.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In this case, it is used to measure the direct binding of this compound to RhoA.

Objective: To determine the dissociation constant (Kd) of the this compound-RhoA interaction.

Materials:

-

Purified, fluorescently labeled RhoA protein (e.g., with a GFP tag or a fluorescent dye).

-

This compound.

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

-

MST instrument (e.g., NanoTemper Monolith).

-

Hydrophilic capillaries.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a serial dilution of this compound in MST buffer, typically a 16-point, 2-fold dilution series.

-

Prepare a solution of fluorescently labeled RhoA in MST buffer at a constant concentration (typically in the low nanomolar range).

-

-

Binding Reaction:

-

Mix equal volumes of the labeled RhoA solution with each concentration of the this compound dilution series.

-

Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).

-

-

MST Measurement:

-

Load the samples into hydrophilic capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.

-

-

Data Analysis:

-

The change in the thermophoretic signal is plotted against the logarithm of the ligand (this compound) concentration.

-

The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the Kd value.

-

Guanine Nucleotide Exchange Factor (GEF) Interaction Assay

This assay is crucial for demonstrating that this compound inhibits the interaction between RhoA and its activating GEFs. A fluorescence-based assay using a fluorescent GDP analog (e.g., BODIPY-FL-GDP) is commonly employed.

Objective: To assess the ability of this compound to inhibit GEF-catalyzed nucleotide exchange on RhoA.

Materials:

-

Purified RhoA protein.

-

Purified RhoA-specific GEF (e.g., LARG, DBL).

-

BODIPY-FL-GDP (fluorescent GDP analog).

-

GTPγS (non-hydrolyzable GTP analog).

-

This compound.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Fluorometer.

Procedure:

-

Loading RhoA with Fluorescent GDP:

-

Incubate purified RhoA with an excess of BODIPY-FL-GDP in the assay buffer to allow for nucleotide exchange.

-

Remove unbound BODIPY-FL-GDP using a desalting column.

-

-

Inhibition Assay:

-

In a multi-well plate, add the BODIPY-FL-GDP-loaded RhoA.

-

Add varying concentrations of this compound to the wells and incubate briefly.

-

Initiate the exchange reaction by adding the GEF and an excess of unlabeled GTPγS.

-

-

Fluorescence Measurement:

-

Monitor the decrease in fluorescence over time using a fluorometer. The displacement of the fluorescent BODIPY-FL-GDP by the non-fluorescent GTPγS results in a decrease in the fluorescence signal.

-

-

Data Analysis:

-

Calculate the initial rate of the exchange reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

-

GST-Rhotekin Pull-Down Assay for RhoA Activity

This pull-down assay is a standard method to measure the amount of active, GTP-bound RhoA in cell lysates. It utilizes the Rho-binding domain (RBD) of the effector protein Rhotekin, which specifically binds to active RhoA.

Objective: To determine the effect of this compound on the level of active RhoA in a cellular context.

Materials:

-

Cell culture expressing RhoA.

-

This compound.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors).

-

GST-Rhotekin-RBD fusion protein coupled to glutathione-agarose beads.

-

Wash buffer (lysis buffer with lower salt concentration).

-

SDS-PAGE and Western blotting reagents.

-

Anti-RhoA antibody.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Pull-Down of Active RhoA:

-

Incubate the cell lysates with GST-Rhotekin-RBD beads with gentle rotation at 4°C for 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detect the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot to compare the levels of active RhoA in treated versus untreated cells. An aliquot of the total cell lysate should also be run to normalize for the total amount of RhoA protein.

-

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for a comprehensive understanding of this compound's mechanism of action and its characterization.

Caption: RhoA Signaling Pathway and the Point of Inhibition by this compound.

Caption: Experimental Workflow for Microscale Thermophoresis (MST).

Caption: Experimental Workflow for GST-Rhotekin Pull-Down Assay.

References

- 1. GST-rhotekin binding domain (RBD) pulldown assay to measure active RhoA [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]

- 4. Active RhoA assay [bio-protocol.org]

- 5. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Characterization of Rhosin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhosin hydrochloride, also known as G04, has emerged as a significant small molecule inhibitor in cell biology research.[1][2][3][4] It is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases, which are critical regulators of numerous cellular processes, including cytoskeleton organization, cell motility, and gene expression.[5][6] Dysregulation of RhoA signaling is implicated in various pathologies, particularly cancer progression and neurological disorders, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of the early studies that led to the discovery and characterization of this compound, with a focus on its mechanism of action, key experimental data, and detailed protocols.

Discovery of this compound

The identification of this compound was a result of a rational drug design strategy aimed at overcoming the challenges of targeting Rho GTPases.[5][6] Unlike many proteins targeted by small molecules, RhoA has a globular structure with limited deep hydrophobic pockets, making it a difficult molecule for high-affinity drug binding.[5]

Researchers at Cincinnati Children's Hospital Medical Center utilized virtual screening to analyze a library of over four million compounds.[3][6] The screening was designed to identify molecules that could bind to the surface area of RhoA that is crucial for its interaction with Guanine Nucleotide Exchange Factors (GEFs).[5][7] This interaction is what activates RhoA. The lead compound identified, later named Rhosin, possesses a unique chemical structure with two aromatic rings connected by a linker.[5][7] This "two-legged" configuration allows it to effectively bind to two distinct, shallow grooves on the surface of RhoA, specifically sandwiching the Trp58 residue, thereby blocking the interaction with GEFs.[5][7][8]

Mechanism of Action

This compound functions by specifically inhibiting the activation of the RhoA subfamily of GTPases (including RhoA and RhoC).[5][8] It achieves this by physically binding to RhoA and preventing its interaction with GEFs, such as LARG, DBL, LBC, p115 RhoGEF, and PDZ RhoGEF.[5] This inhibition is highly specific; Rhosin does not affect the activation of other Rho family members like Cdc42 or Rac1.[5][9][10][11]

By blocking RhoA activation, Rhosin prevents the downstream signaling cascade. This includes the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which in turn reduces the phosphorylation of myosin light chain (MLC).[5][11] The ultimate cellular effects of this inhibition are the disruption of actin stress fiber formation and focal adhesion assembly.[5]

Below are diagrams illustrating the RhoA signaling pathway and the inhibitory action of Rhosin.

Caption: The canonical RhoA signaling pathway.

Caption: Inhibition of RhoA-GEF interaction by Rhosin.

Quantitative Data Summary

The early characterization of this compound yielded key quantitative metrics that established its potency and specificity.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | ~0.4 µM (354 nM) | Purified RhoA protein | [4][9][10][12][13] |

| EC50 | ~30-50 µM | MCF7 cell-derived mammospheres (for RhoA and p-MLC1 activity reduction) | [9][13] |

| Effective Concentration (In Vitro) | 10-30 µM | Various cell lines (e.g., MCF7, PC12) for inhibition of RhoA activity, migration, and neurite outgrowth | [1][2][11] |

| Effective Dose (In Vivo) | 10-40 mg/kg (i.p.) | Mouse models (cancer metastasis, stress) | [1][12][13][14] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the early studies of this compound.

Guanine Nucleotide Exchange (GEF) Assay

This assay was crucial for demonstrating that Rhosin directly inhibits the GEF-catalyzed exchange of GDP for GTP on RhoA.

-

Objective: To measure the rate of GDP/GTP exchange on RhoA in the presence and absence of Rhosin.

-

Materials:

-

Purified RhoA, Cdc42, or Rac1 proteins.

-

BODIPY FL-GDP (fluorescently labeled GDP).

-

Purified GEFs (e.g., LARG for RhoA, intersectin for Cdc42, TrioN for Rac1).

-

This compound.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1 mM MgCl2.

-

-

Protocol:

-

A solution containing purified RhoA (50 nM) was incubated with 25 nM of BODIPY FL-GDP at 25°C until a stable fluorescence signal was achieved, indicating the loading of the fluorescent GDP onto RhoA.[5]

-

10 µM of unlabeled GDP was added to monitor the self-exchange rate by observing the change in fluorescence intensity.[5]

-

To measure GEF-catalyzed exchange, a specific GEF (e.g., 10 nM LARG for RhoA) was added to the BODIPY FL-GDP-loaded RhoA.[5]

-

The experiment was repeated with the inclusion of varying concentrations of this compound (e.g., 1-120 µM) in the exchange buffer to determine its inhibitory effect.[5]

-

Fluorescence intensity was monitored over time to measure the rate of exchange. A decrease in the rate of fluorescence change in the presence of Rhosin indicated inhibition.[5]

-

Control experiments were performed using Cdc42 or Rac1 with their respective GEFs to confirm the specificity of Rhosin.[5]

-

RhoA Activity (Pull-Down) Assay

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

-

Objective: To quantify the level of active RhoA in cells treated with Rhosin.

-

Materials:

-

Cell lines (e.g., MCF7).

-

This compound.

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1% Triton X-100, 10 mM MgCl2, with protease inhibitors.[5]

-

Rhotekin-RBD beads (binds specifically to GTP-bound RhoA).

-

Anti-RhoA antibody.

-

-

Protocol:

-

Cells were cultured and treated with or without Rhosin at specified concentrations for a designated time (e.g., 24 hours).[5]

-

Cells were then stimulated (e.g., with 10% serum for 15 minutes) to activate RhoA signaling.[5]

-

The cells were lysed, and the lysates were clarified by centrifugation. Protein concentrations were normalized.[5]

-

A small aliquot of the total cell lysate was saved for input control.

-

The remaining lysate was incubated with Rhotekin-RBD beads to "pull down" the active, GTP-bound RhoA.

-

The beads were washed to remove non-specifically bound proteins.

-

The bound proteins were eluted and analyzed by Western blotting using an anti-RhoA antibody.[5]

-

The amount of pulled-down RhoA was compared to the total RhoA in the input lysate to determine the level of RhoA activity.[5]

-

Caption: Experimental workflow for a RhoA pull-down assay.

Summary of Early In Vitro and In Vivo Findings

Early research on this compound demonstrated its efficacy in various cellular and animal models, highlighting its potential therapeutic applications.

| Model System | Key Findings | Reference |

| In Vitro | ||

| Breast Cancer Cells (MCF7) | Inhibited cell growth and mammosphere formation in a dose-dependent manner. Reduced cell migration and invasion. | [1][5][6] |

| Neuronal Cells (PC12) | Induced neurite outgrowth, particularly in synergy with Nerve Growth Factor (NGF). | [1][5][6][10] |

| Melanoma (B16BL6) & Breast Cancer (4T1) Cells | Inhibited RhoA/C and YAP nuclear localization. Did not affect ERK1/2, Akt, or NF-κB activation. | [8][12] |

| In Vivo | ||

| Mouse Lung Metastasis Models (B16BL6, 4T1) | Dose-dependently reduced the number of lung metastatic nodules when administered via intraperitoneal injection. | [10][12] |

| Mouse Chronic Social Defeat Stress Model | Prevented social avoidance and reduced sucrose preference deficits. Enhanced spine density in D1-MSNs. | [1][12][13][14] |

Conclusion

The discovery of this compound marked a significant advancement in the ability to specifically target RhoA subfamily GTPases. Through rational design and virtual screening, researchers identified a novel inhibitor that circumvents the "undruggable" nature of RhoA's protein structure. Early studies rigorously characterized its mechanism of action, demonstrating its specificity and potency in blocking the RhoA-GEF interaction. The comprehensive in vitro and in vivo experiments not only validated its function but also established its potential as a valuable research tool for dissecting RhoA signaling and as a promising lead compound for the development of therapies for cancer and neurological disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Candidate Drug Stops Cancer Cells, Regenerates Nerve Cells | Technology Networks [technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The selective RhoA inhibitor Rhosin promotes stress resiliency through enhancing D1-MSN plasticity and reducing hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Rhosin Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo administration of Rhosin hydrochloride to mice, consolidating findings from preclinical research in oncology and neuroscience. This document outlines established protocols, summarizes key quantitative data, and illustrates the underlying molecular mechanism.

Introduction

This compound is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2][3] It functions by binding to RhoA and sterically hindering its interaction with Guanine Nucleotide Exchange Factors (GEFs), thereby preventing the exchange of GDP for GTP and subsequent activation.[4][5] This inhibition selectively blocks downstream signaling pathways mediated by RhoA and RhoC, such as the ROCK and YAP pathways, without significantly affecting other Rho GTPase family members like Cdc42 or Rac1.[4][6][7] Due to its role in critical cellular processes like cytoskeletal dynamics, cell migration, and proliferation, this compound has been investigated as a therapeutic agent in models of cancer metastasis and stress-induced neuropsychiatric disorders.[6][8]

Mechanism of Action: this compound Signaling Pathway

This compound specifically targets the RhoA subfamily of GTPases. The diagram below illustrates its mechanism of action.

Caption: this compound inhibits the interaction between GEFs and RhoA, preventing its activation and downstream signaling.

In Vivo Administration Protocols

The following tables summarize established intraperitoneal (i.p.) administration protocols for this compound in different mouse models.

Cancer Metastasis Model

Table 1: Protocol for Inhibition of Lung Metastasis

| Parameter | Details | Reference |

| Mouse Strain | C57BL/6J and Balb/c mice | [1][9] |

| Tumor Model | B16BL6 melanoma and 4T1 breast cancer cells (tail vein injection) | [1][9] |

| Dosage | 10 mg/kg and 30 mg/kg | [1][9] |

| Vehicle | 0.1% DMSO | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][9] |

| Frequency | Daily | [1][9] |

| Duration | 14 days | [1][9] |

| Endpoint | Quantification of lung metastatic nodules | [1][9] |

Social Defeat Stress Model

Table 2: Protocol for Promoting Stress Resiliency

| Parameter | Details | Reference |

| Mouse Strain | C57BL/6J | [3][4][6] |

| Stress Model | Chronic Social Defeat Stress (CSDS) | [3] |

| Dosage | 40 mg/kg (a 20 mg/kg dose was found to be ineffective) | [3][4][6] |

| Vehicle | Not explicitly stated in the primary reference. Researchers may consider solvents such as sterile saline with minimal DMSO for solubility, or other biocompatible vehicles. | [3] |

| Administration Route | Intraperitoneal (i.p.) injection | [3][4][6] |

| Frequency | Single dose per stress event | [3] |